N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
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Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a synthetic organic compound with a molecular formula of C20H20N2O3S and a molecular weight of 368.4494 g/mol This compound is characterized by the presence of a thiazole ring, a benzamide group, and dimethylphenyl and dimethoxybenzene substituents
Preparation Methods
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of 2,4-dimethylphenyl isothiocyanate with α-bromoacetophenone under basic conditions to form the thiazole ring.
Coupling with 2,4-dimethoxybenzoic acid: The thiazole intermediate is then coupled with 2,4-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide can be compared with similar compounds such as:
This compound: This compound has similar structural features but may differ in the position or type of substituents on the aromatic rings.
Thiazole derivatives: Compounds with a thiazole ring and various substituents, which may have different biological activities and chemical properties.
Benzamide derivatives: Compounds with a benzamide group and different substituents, which may be used in different applications.
The uniqueness of This compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O3S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-7-15(13(2)9-12)17-11-26-20(21-17)22-19(23)16-8-6-14(24-3)10-18(16)25-4/h5-11H,1-4H3,(H,21,22,23) |
InChI Key |
WEZKZIKRVUZCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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